1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-
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Overview
Description
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- is a complex organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring
Preparation Methods
The synthesis of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- typically involves multiple steps. One common synthetic route starts with the reaction of pyridazine ester with hydrazine hydrate to form the intermediate pyridazine hydrazide. This intermediate is then reacted with substituted aldehyde derivatives to yield the final product . The reaction conditions often involve the use of ethanol as a solvent and may require heating to facilitate the reaction .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and keto groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Industry: Its unique structural properties make it a candidate for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the DPP-4 enzyme, preventing the enzyme from degrading incretin hormones. This leads to increased levels of incretin hormones, which help regulate blood glucose levels . The compound’s interaction with the enzyme involves binding to key residues within the active site, such as Ser630, Tyr662, Asn710, Val711, and His740 .
Comparison with Similar Compounds
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- can be compared to other pyridazine derivatives, such as:
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl-: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
2-[(5-Cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-phenylhydrazinecarbothioamide: This derivative includes additional functional groups that may alter its biological activity.
The uniqueness of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82232-21-1 |
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Molecular Formula |
C19H13N3O3 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C19H13N3O3/c20-11-15-17(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)21-22(19(15)25)12-16(23)24/h1-10H,12H2,(H,23,24) |
InChI Key |
YHGCWBRBAPIPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)O)C#N |
Origin of Product |
United States |
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